methyl 2-(bromomethyl)-3,4-dichlorobenzoate
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Overview
Description
Methyl 2-(bromomethyl)-3,4-dichlorobenzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of bromomethyl and dichloro substituents on the benzene ring, which significantly influence its chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(bromomethyl)-3,4-dichlorobenzoate typically involves the bromination of methyl 3,4-dichlorobenzoate. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction is usually conducted in an inert solvent like carbon tetrachloride or chloroform under reflux conditions to ensure complete bromination.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to minimize by-products and ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(bromomethyl)-3,4-dichlorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to the corresponding methyl 2-(hydroxymethyl)-3,4-dichlorobenzoate using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidation of the bromomethyl group can yield methyl 2-(formyl)-3,4-dichlorobenzoate using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOCH3) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.
Major Products:
Nucleophilic Substitution: Products such as methyl 2-(azidomethyl)-3,4-dichlorobenzoate, methyl 2-(thiocyanatomethyl)-3,4-dichlorobenzoate, or methyl 2-(methoxymethyl)-3,4-dichlorobenzoate.
Reduction: Methyl 2-(hydroxymethyl)-3,4-dichlorobenzoate.
Oxidation: Methyl 2-(formyl)-3,4-dichlorobenzoate.
Scientific Research Applications
Methyl 2-(bromomethyl)-3,4-dichlorobenzoate has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to undergo diverse chemical transformations.
Biological Studies: It is employed in the synthesis of biologically active molecules that can be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-(bromomethyl)-3,4-dichlorobenzoate primarily involves its reactivity towards nucleophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce different functional groups into the molecule. The molecular targets and pathways involved depend on the specific reactions and applications for which the compound is used.
Comparison with Similar Compounds
Methyl 2-(bromomethyl)-3,4-dichlorobenzoate can be compared with other similar compounds such as:
Methyl 2-(chloromethyl)-3,4-dichlorobenzoate: Similar in structure but with a chlorine atom instead of a bromine atom, leading to different reactivity and reaction conditions.
Methyl 2-(bromomethyl)-4,5-dichlorobenzoate: The position of the chlorine atoms on the benzene ring is different, which can affect the compound’s chemical properties and reactivity.
Methyl 2-(bromomethyl)-3,4-difluorobenzoate: The presence of fluorine atoms instead of chlorine atoms can significantly alter the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
875895-65-1 |
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Molecular Formula |
C9H7BrCl2O2 |
Molecular Weight |
297.96 g/mol |
IUPAC Name |
methyl 2-(bromomethyl)-3,4-dichlorobenzoate |
InChI |
InChI=1S/C9H7BrCl2O2/c1-14-9(13)5-2-3-7(11)8(12)6(5)4-10/h2-3H,4H2,1H3 |
InChI Key |
GTXUTHFISYFGST-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)Cl)Cl)CBr |
Purity |
95 |
Origin of Product |
United States |
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